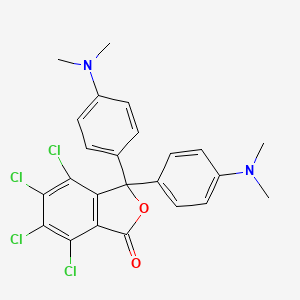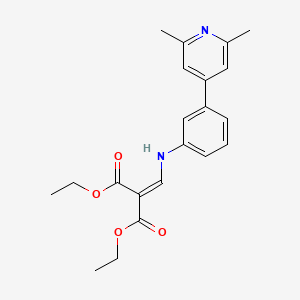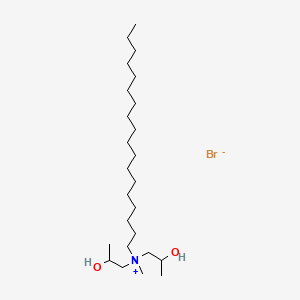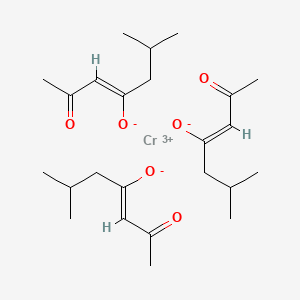
Tris(6-methylheptane-2,4-dionato-O,O')chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(6-methylheptane-2,4-dionato-O,O’)chromium: is an organometallic compound with the molecular formula C24H39CrO6 . It is characterized by its orange solid form and its solubility in organic solvents such as ether and methanol, while being insoluble in water . This compound is widely used in organic synthesis, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(6-methylheptane-2,4-dionato-O,O’)chromium typically involves the reaction of chromium(III) chloride with 6-methylheptane-2,4-dione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the chromium center. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Tris(6-methylheptane-2,4-dionato-O,O’)chromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium compounds.
Reduction: It can be reduced to lower oxidation state chromium species.
Substitution: Ligand substitution reactions can occur, where the 6-methylheptane-2,4-dionato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other diketones or phosphine ligands under inert atmosphere conditions.
Major Products:
Oxidation: Higher oxidation state chromium oxides.
Reduction: Lower oxidation state chromium complexes.
Substitution: New chromium complexes with different ligands.
Scientific Research Applications
Chemistry: Tris(6-methylheptane-2,4-dionato-O,O’)chromium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. It is also employed in the synthesis of other organometallic compounds .
Biology: In biological research, this compound is used to study the interactions of chromium with biological molecules and its potential effects on biological systems .
Industry: In the industrial sector, Tris(6-methylheptane-2,4-dionato-O,O’)chromium is used in the production of high-performance materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which Tris(6-methylheptane-2,4-dionato-O,O’)chromium exerts its effects involves coordination chemistry. The chromium center coordinates with the oxygen atoms of the 6-methylheptane-2,4-dionato ligands, forming a stable complex. This coordination allows the compound to participate in various catalytic cycles and chemical reactions, facilitating the transformation of substrates into desired products .
Comparison with Similar Compounds
Tris(acetylacetonato)chromium: Similar in structure but with acetylacetonate ligands instead of 6-methylheptane-2,4-dionato.
Tris(benzoylacetonato)chromium: Contains benzoylacetonate ligands.
Tris(dibenzoylmethanato)chromium: Features dibenzoylmethanato ligands.
Uniqueness: Tris(6-methylheptane-2,4-dionato-O,O’)chromium is unique due to the presence of the 6-methylheptane-2,4-dionato ligands, which provide distinct steric and electronic properties compared to other similar compounds. These properties can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
CAS No. |
94276-95-6 |
|---|---|
Molecular Formula |
C24H39CrO6 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
chromium(3+);(Z)-6-methyl-2-oxohept-3-en-4-olate |
InChI |
InChI=1S/3C8H14O2.Cr/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6,10H,4H2,1-3H3;/q;;;+3/p-3/b3*8-5-; |
InChI Key |
FCYCKCBQLKPVLV-YXKGCPEZSA-K |
Isomeric SMILES |
CC(C/C(=C/C(=O)C)/[O-])C.CC(C/C(=C/C(=O)C)/[O-])C.CC(C/C(=C/C(=O)C)/[O-])C.[Cr+3] |
Canonical SMILES |
CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



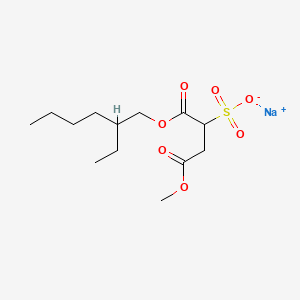
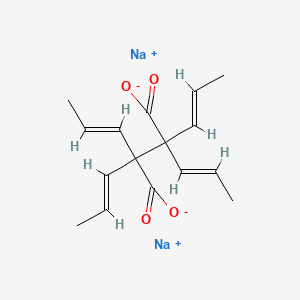
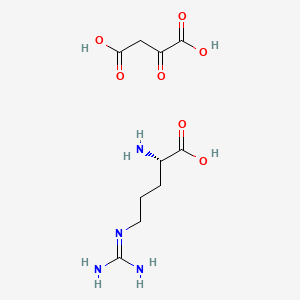
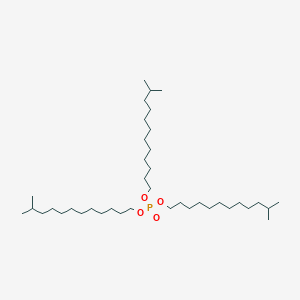
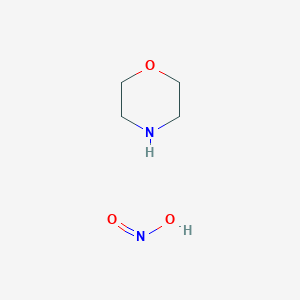
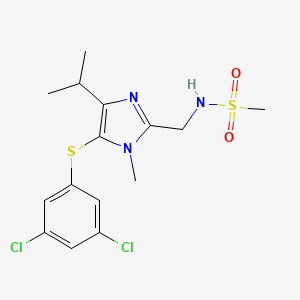
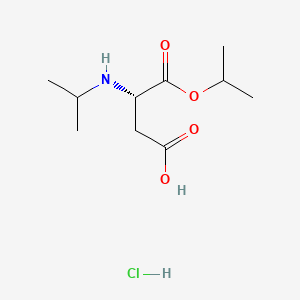
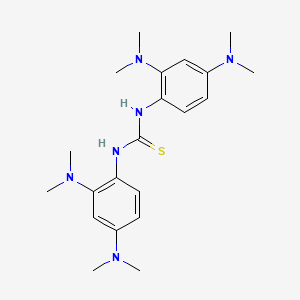
![[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide](/img/structure/B15179465.png)

